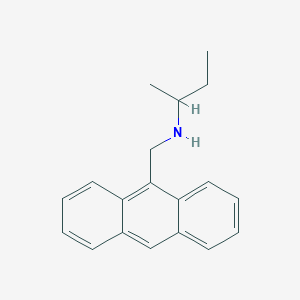

(Anthracen-9-ylmethyl)(butan-2-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Anthracen-9-ylmethyl)(butan-2-yl)amine” is a chemical compound with the molecular formula C19H21N . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings .

Chemical Reactions Analysis

Anthracene derivatives have been employed as efficient promoters in palladium-catalyzed oxidative Sonogashira reactions . These reactions involve the cross-coupling of substituted phenylacetylenes and electronically different arylboronic acids .Applications De Recherche Scientifique

Cyclometallation Applications

Anthracen-9-ylmethyl(butan-2-yl)amine derivatives have been utilized in the cyclometallation process with palladium(II) compounds, leading to the formation of cyclopalladated organic imines containing a metallated aromatic carbon atom. This process offers pathways to synthesize complex molecules with specific structural features and potential applications in catalysis or materials science (Albert et al., 2000).

Sensor and Chemosensor Development

pH Sensing

Compounds synthesized from anthracen-9-ylmethyl derivatives exhibit high chemosensor activity, particularly for hydrogen cations. Quantum-chemical studies suggest these compounds possess high proton affinity and can act as proton sponges, making them useful in developing pH sensors (Tolpygin et al., 2012).

Antibacterial Applications

The modification of chitosan with anthracen-9-ylmethyl derivatives led to the development of new chitosan derivatives exhibiting significant fluorescence properties and antibacterial activity, particularly against Escherichia coli. This innovation extends the application of anthracen-9-ylmethyl derivatives into the field of antibacterial agents and medical materials (Přichystalová et al., 2014).

Material Science and Organic Electronics

Novel Material Synthesis

Anthracen-based ferrocenylselenoethers synthesized from anthracen-9-ylmethyl derivatives have been studied for their unique structural features and sensing properties. These materials exhibit multiresponsive signals for various cations, making them suitable for applications in sensory devices and material science (Liu et al., 2015).

Electrochemical Studies

Studies on the electrochemical behavior of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine at gold electrodes have provided insights into the electron transfer processes and the electrochemical properties of these compounds, laying the groundwork for their potential application in electrochemical sensors or devices (Al-Owais, 2022).

Orientations Futures

Anthracene moieties are suitable for constructing efficient blue-emitting materials . The development of new catalytic systems and use of easily available inexpensive starting materials by the modifications of the Sonogashira protocol have received considerable attention . These results will be useful for the design of new photoreactive reagents .

Propriétés

IUPAC Name |

N-(anthracen-9-ylmethyl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19/h4-12,14,20H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUYQUPTLCKCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)

![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)